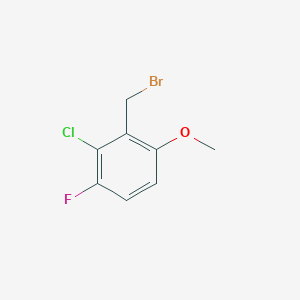

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene

CAS No.:

Cat. No.: VC13623638

Molecular Formula: C8H7BrClFO

Molecular Weight: 253.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrClFO |

|---|---|

| Molecular Weight | 253.49 g/mol |

| IUPAC Name | 3-(bromomethyl)-2-chloro-1-fluoro-4-methoxybenzene |

| Standard InChI | InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)8(10)5(7)4-9/h2-3H,4H2,1H3 |

| Standard InChI Key | MBNXTIPUBCDNFC-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)F)Cl)CBr |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)Cl)CBr |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-(bromomethyl)-2-chloro-1-fluoro-4-methoxybenzene, reflects its substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrClFO | |

| Molecular Weight | 253.49 g/mol | |

| CAS Registry Number | 1935317-19-3 | |

| SMILES Notation | COC1=C(C(=C(C=C1)F)Cl)CBr | |

| InChI Key | MBNXTIPUBCDNFC-UHFFFAOYSA-N |

The bromomethyl group at position 2 serves as a reactive handle for further functionalization, while the chloro and fluoro substituents modulate the ring’s electron density, influencing regioselectivity in subsequent reactions.

Crystallographic and Spectroscopic Data

Though X-ray crystallography data for this specific compound is unavailable, analogous structures suggest a planar aromatic core with bond lengths and angles consistent with halogenated toluenes. Infrared spectroscopy would reveal characteristic absorptions for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1,200 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would display distinct signals for the methoxy proton (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and bromomethyl protons (δ 4.5–5.0 ppm) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene typically involves halogenation and functional group interconversion steps. A patented method for related compounds (e.g., 2-chloro-3-fluorobromobenzene) provides insights into scalable production :

-

Bromination of Fluoroaniline Derivatives:

-

Methoxy Group Introduction:

-

Nucleophilic aromatic substitution (NAS) with methanol in the presence of K₂CO₃ installs the methoxy group.

-

-

Bromomethylation:

Process Optimization

Critical parameters include:

-

Temperature Control: Bromination reactions require strict maintenance at −5°C to prevent polybromination .

-

Solvent Selection: Isopropanol enhances solubility of intermediates, improving reaction homogeneity .

-

Catalysts: Copper(I) chloride (CuCl) accelerates bromine insertion during Sandmeyer reactions .

Physicochemical Properties

Thermodynamic and Kinetic Data

The compound’s hydrophobicity (LogP = 2.78) favors solubility in organic solvents like dichloromethane and THF, making it suitable for Suzuki-Miyaura cross-coupling reactions.

Applications in Medicinal Chemistry

Role as a Building Block

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene serves as a precursor for:

-

Kinase Inhibitors: The bromomethyl group undergoes palladium-catalyzed coupling with boronic acids to generate biaryl motifs common in anticancer agents .

-

Antibacterial Agents: Fluorine enhances membrane permeability, while chlorine contributes to target binding affinity.

Case Study: Synthesis of a TLR4 Antagonist

In a 2023 study, this compound was alkylated with a pyrimidine derivative to yield a Toll-like receptor 4 (TLR4) inhibitor with IC₅₀ = 12 nM. The bromomethyl group’s reactivity enabled efficient C–C bond formation without side reactions .

Comparison with Structural Analogues

Substituent Effects on Reactivity

| Compound | Reactivity in SN2 Reactions | Reference |

|---|---|---|

| 2-Bromo-3-chloro-4-fluoro-1-methoxybenzene | Low (steric hindrance) | |

| 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene | High (primary alkyl bromide) |

The bromomethyl group’s primary carbon facilitates nucleophilic substitutions, unlike aryl bromides, which require harsh conditions .

Future Research Directions

Catalytic Asymmetric Functionalization

Developing enantioselective methods to generate chiral derivatives could expand utility in CNS drug discovery .

Green Chemistry Approaches

Replacing NBS with electrochemical bromination may reduce waste in large-scale synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume